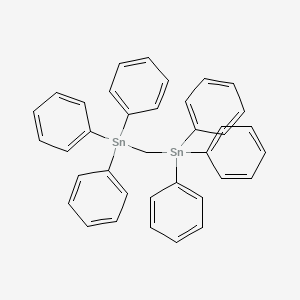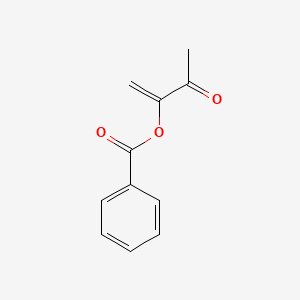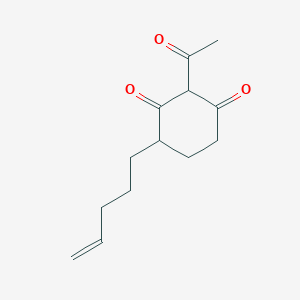
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One possible route could involve the formation of the cyclohexene ring followed by the introduction of the ethoxy group and the trimethylsilyloxymethylidene group under specific reaction conditions. Common reagents might include ethyl alcohol, trimethylsilyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ethoxy and trimethylsilyloxymethylidene groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one could be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic transformations.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly if it exhibits biological activity. Researchers might investigate its effects on cellular processes, its potential as a drug candidate, or its use in diagnostic assays.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a precursor for other valuable chemicals. Its unique structure might impart desirable properties to the final products.
Mecanismo De Acción
The mechanism of action for (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other cyclohexene derivatives with different substituents. Examples could be:
- (6E)-3-methoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- (6E)-3-ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one
Uniqueness
The uniqueness of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one lies in its specific combination of functional groups, which can influence its reactivity, stability, and potential applications. Comparing its properties with similar compounds can help highlight its advantages and limitations.
Propiedades
| 76881-18-0 | |
Fórmula molecular |
C12H20O3Si |
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O3Si/c1-5-14-11-7-6-10(12(13)8-11)9-15-16(2,3)4/h8-9H,5-7H2,1-4H3/b10-9+ |
Clave InChI |
ZDQWRXDCRYZBGI-MDZDMXLPSA-N |
SMILES isomérico |
CCOC1=CC(=O)/C(=C/O[Si](C)(C)C)/CC1 |
SMILES canónico |
CCOC1=CC(=O)C(=CO[Si](C)(C)C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)



